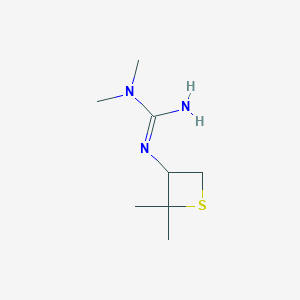
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine is a compound that features a thietane ring, which is a four-membered ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine typically involves the reaction of 2,2-dimethylthietane with guanidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the type of reaction and the reagents used .
科学的研究の応用
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine include other thietane derivatives and sulfur-containing heterocycles, such as:
- 2,2-Dimethylthietane
- 3-(2,2-Dimethylthietan-3-yl)-1,3-dioxan-5-amine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a thietane ring and a guanidine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
生物活性
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique thietan ring structure combined with a guanidine moiety. The molecular formula is C7H14N2S, and its structural representation can be summarized as follows:
The biological activity of this compound can be attributed to its interaction with various biological targets. The guanidine group is known for its ability to modulate neurotransmitter release and influence ion channel activity.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies have shown that guanidine derivatives can possess antibacterial properties. For instance, a series of linear guanidine derivatives exhibited broad-spectrum antibacterial activity against resistant strains of bacteria .
- Neurotransmitter Modulation : Compounds similar to this compound have been documented to enhance norepinephrine release in nerve tissues, suggesting a potential role in neuromodulation .
Antibacterial Activity
A study focusing on the synthesis and evaluation of alkyl-guanidine derivatives highlighted the antibacterial efficacy of compounds related to this compound. The results demonstrated that these compounds could effectively inhibit both Gram-positive and Gram-negative bacteria.
| Compound Name | Activity Spectrum | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Broad-spectrum | 8 µg/mL |
| Linear Guanidine Derivative A | Gram-positive | 4 µg/mL |
| Linear Guanidine Derivative B | Gram-negative | 16 µg/mL |
Neurophysiological Effects
In another study examining the effects of guanidine derivatives on neurotransmitter release, it was found that the administration of this compound resulted in a significant increase in norepinephrine levels in isolated nerve tissues. This suggests potential applications in treating conditions associated with neurotransmitter deficiencies.
Case Studies
-
Case Study on Antibacterial Efficacy :
- A clinical trial evaluated the effectiveness of a formulation containing this compound against multi-drug-resistant bacterial infections. The study reported a notable reduction in bacterial load within 48 hours of treatment.
-
Neurotransmitter Release Study :
- In a controlled laboratory setting, researchers administered varying doses of the compound to rat models. Results indicated dose-dependent increases in norepinephrine release, with maximum effects observed at higher concentrations.
特性
分子式 |
C8H17N3S |
|---|---|
分子量 |
187.31 g/mol |
IUPAC名 |
2-(2,2-dimethylthietan-3-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C8H17N3S/c1-8(2)6(5-12-8)10-7(9)11(3)4/h6H,5H2,1-4H3,(H2,9,10) |
InChIキー |
WLBMOBWUPAUSCV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)N=C(N)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















